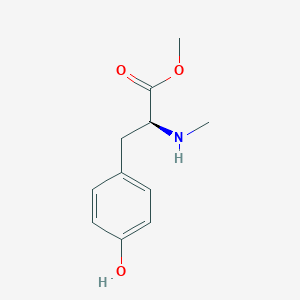

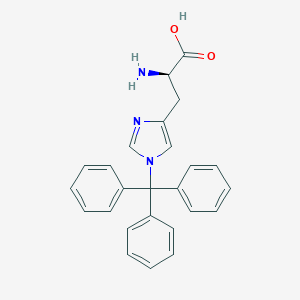

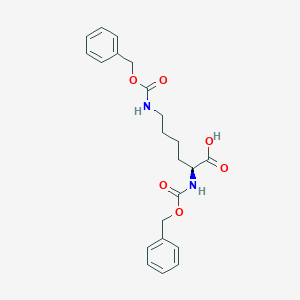

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

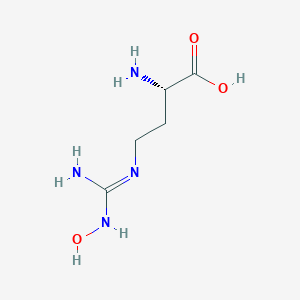

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, commonly known as Trityl-ABA, is a synthetic amino acid derivative used in scientific research for its unique properties. This compound is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system.

Scientific Research Applications

Reactivity and Synthesis Applications

A literature review by Kaplaushenko (2019) discusses the reactivity of 1,2,4-triazole-3-thione derivatives, highlighting the importance of compounds with open thiogroups, such as cysteine analogs, for their antioxidant and antiradical activities. While this review does not directly mention "(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid," it underscores the significance of exploring chemical transformations involving similar classes of compounds for potential pharmacological activities Kaplaushenko, 2019.

Analytical Applications

Friedman (2004) explores the applications of the ninhydrin reaction, primarily for the analysis of amino acids, peptides, and proteins, across a broad spectrum of disciplines including agricultural, biomedical, and nutritional sciences. The reactivity of primary amino groups with ninhydrin, leading to the formation of Ruhemann's purple, is critical for detecting and analyzing compounds related to "(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid" Friedman, 2004.

Neuropharmacology and Neuroprotective Agents

Research on YM872 highlights its role as a selective, potent, and water-soluble AMPA receptor antagonist with potential neuroprotective properties. Although not directly related, this study emphasizes the importance of developing compounds with specific receptor affinities, which could include analogs of "(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid" for treating neurological conditions Takahashi et al., 2006.

Biomedical and Pharmacological Effects

Naveed et al. (2018) discuss the pharmacological review of Chlorogenic Acid (CGA), detailing its antioxidant, anti-inflammatory, and neuroprotective roles. While CGA differs structurally from "(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid," understanding the pharmacological effects of similarly complex molecules can inform research into the applications of this compound Naveed et al., 2018.

Transport Mechanisms in Neurons

Horak et al. (2014) detail the trafficking of NMDA receptors from the ER to synapses, illustrating the complex pathways involved in receptor regulation within neurons. Insights into such mechanisms could potentially be applied to the study of compounds like "(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid" and their effects on synaptic function Horak et al., 2014.

properties

IUPAC Name |

(2R)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZQZNOAYQCQFZ-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428608 |

Source

|

| Record name | Nim-Trityl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid | |

CAS RN |

199119-46-5 |

Source

|

| Record name | Nim-Trityl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

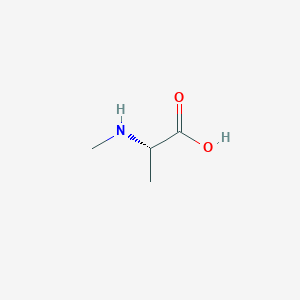

![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)